molecular formula C19H36N8 B14551449 N~2~,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine CAS No. 61944-35-2

N~2~,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine

Cat. No.: B14551449
CAS No.: 61944-35-2
M. Wt: 376.5 g/mol
InChI Key: LCTKIYSSJRWMBN-UHFFFAOYSA-N
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Description

N~2~,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine is a compound that features a triazine core with two piperidinylpropyl substituents. This compound is part of a broader class of triazine derivatives, which are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Properties

CAS No.

61944-35-2

Molecular Formula

C19H36N8

Molecular Weight

376.5 g/mol

IUPAC Name

2-N,4-N-bis(3-piperidin-1-ylpropyl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C19H36N8/c20-17-23-18(21-9-7-15-26-11-3-1-4-12-26)25-19(24-17)22-10-8-16-27-13-5-2-6-14-27/h1-16H2,(H4,20,21,22,23,24,25)

InChI Key

LCTKIYSSJRWMBN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2=NC(=NC(=N2)N)NCCCN3CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine typically involves the reaction of cyanuric chloride with piperidine derivatives. The process generally follows these steps:

    Initial Reaction: Cyanuric chloride is reacted with 3-(piperidin-1-yl)propylamine in the presence of a base such as triethylamine. This step is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of cyanuric chloride.

    Substitution Reaction: The intermediate product undergoes further substitution with another equivalent of 3-(piperidin-1-yl)propylamine under similar conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine can undergo various chemical reactions, including:

    Oxidation: The piperidine rings can be oxidized to form N-oxides.

    Reduction: The triazine core can be reduced under specific conditions, although this is less common.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazine core.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) may be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the triazine core under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine rings.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

N~2~,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N2,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets. The piperidine rings can interact with biological receptors or enzymes, potentially inhibiting their activity. The triazine core may also play a role in stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Triazine Derivatives: Compounds such as melamine and atrazine share the triazine core and are used in various industrial applications.

Uniqueness

N~2~,N~4~-Bis[3-(piperidin-1-yl)propyl]-1,3,5-triazine-2,4,6-triamine is unique due to its dual piperidinylpropyl substituents, which confer specific chemical and biological properties. This structural feature distinguishes it from other triazine and piperidine derivatives, making it a valuable compound for research and development.

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